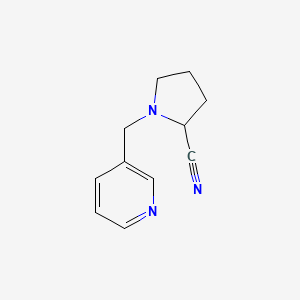![molecular formula C7H10N2OS B2700721 (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine CAS No. 1157010-23-5](/img/structure/B2700721.png)
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 167.7±25.1 °C . The compound’s index of refraction is 1.646, and it has a molar refractivity of 40.7±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Structural and Synthetic Insights
The chemical compound (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine, while not directly referenced in available literature, is structurally related to various heterocyclic compounds that have been extensively studied for their unique properties and applications in scientific research. These studies provide insights into the potential applications of related compounds in the fields of chemistry and biology.
Protonation Sites and Hydrogen Bonding Patterns
The study by Böck et al. (2021) focuses on the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. This research illustrates the importance of molecular conformation and intermolecular hydrogen bonding patterns in defining the structural characteristics of thiazolyl derivatives. Such insights could be relevant to understanding the interactions and properties of this compound in various solvents and conditions (Böck et al., 2021).
Antiviral and Antimicrobial Applications
Mohareb and Abdo (2021) detail the synthesis of tetrahydrobenzo[d]thiazole derivatives targeting SARS-CoV-2 main protease (Mpro), indicating potential anti-Covid-19 activity. This study underscores the capacity of thiazolyl derivatives for antiviral and antimicrobial applications, suggesting a potential research avenue for this compound in drug discovery and therapeutic agent development (Mohareb & Abdo, 2021).
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives for corrosion inhibition in steel, showcasing the utility of heterocyclic compounds in industrial applications. The effectiveness of these derivatives in protecting metal surfaces hints at the potential for this compound to serve as a corrosion inhibitor, contributing to its versatility beyond biomedical research (Yadav et al., 2016).
Anti-Tumor Agents
The synthesis of 1,4-bis(thiazolyl-pyrazolyl) derivatives incorporating the thiophene moiety by Gomha et al. (2016) demonstrated significant anti-tumor activity against HepG2 cell lines. This highlights the potential of thiazolyl derivatives in oncological research, suggesting that this compound could be explored for its anti-cancer properties (Gomha et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNQOWYGJYYQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)




![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)

![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)



![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)